4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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Overview
Description
4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 4-amino-3-cyano-2H-chromene-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
- 4-amino-2-(4-bromophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
- 4-amino-2-(4-methylphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
Uniqueness
4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to varied biological activities and applications .
Properties
IUPAC Name |
4-amino-2-(4-chlorophenyl)chromeno[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-10-7-5-9(6-8-10)16-20-14-11-3-1-2-4-12(11)23-17(22)13(14)15(19)21-16/h1-8H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHYTBANACXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC=C(C=C4)Cl)N)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351924 |
Source
|
Record name | STK329840 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-59-4 |
Source
|
Record name | STK329840 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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